molecular formula C7H6ClNO3 B2985445 4-Chloro-2-methoxynicotinic acid CAS No. 605661-81-2

4-Chloro-2-methoxynicotinic acid

Cat. No.: B2985445
CAS No.: 605661-81-2
M. Wt: 187.58
InChI Key: UEVADXSCNZVVQF-UHFFFAOYSA-N
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Description

4-Chloro-2-methoxynicotinic acid (CAS 605661-81-2, MFCD13188728) is a substituted nicotinic acid derivative with a chlorine atom at the 4-position and a methoxy group at the 2-position of the pyridine ring. This compound is widely utilized as a pharmaceutical intermediate due to its reactivity and structural versatility . Its molecular formula is C₇H₆ClNO₃, with a molecular weight of 187.58 g/mol. Commercial availability in varying quantities (1g: €28; 10g: €181) highlights its industrial relevance .

Properties

IUPAC Name

4-chloro-2-methoxypyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClNO3/c1-12-6-5(7(10)11)4(8)2-3-9-6/h2-3H,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEVADXSCNZVVQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=CC(=C1C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2-methoxynicotinic acid typically involves the chlorination of 2-methoxynicotinic acid. One common method includes the use of thionyl chloride (SOCl2) as a chlorinating agent under reflux conditions. The reaction proceeds as follows: [ \text{2-Methoxynicotinic acid} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} ]

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes steps for purification and crystallization to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-2-methoxynicotinic acid can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions often involve the use of a base, such as sodium hydroxide (NaOH), and solvents like ethanol or water.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

Major Products Formed:

Scientific Research Applications

4-Chloro-2-methoxynicotinic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chloro-2-methoxynicotinic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers

  • 2-Chloro-4-methoxynicotinic Acid (CAS 394729-98-7): Shares the same molecular formula (C₇H₆ClNO₃) but differs in substituent positions (Cl at 2, OMe at 4).
  • 5-Chloro-2-methoxynicotinic Acid (CAS 54916-65-3):
    • Chlorine at the 5-position reduces steric hindrance compared to the 4-Cl isomer, which may enhance nucleophilic substitution reactions .

Functional Group Analogs

  • 4-Chloro-2-hydroxynicotinic Acid (CAS 605661-82-3):
    • Replaces the methoxy group with a hydroxyl (-OH), increasing acidity (pKa ~3.5 vs. ~4.2 for the methoxy analog). This enhances hydrogen-bonding capacity, affecting solubility and biological activity .
  • Methyl 6-Chloro-2-methoxynicotinate (CAS 65515-32-4):
    • Esterification of the carboxylic acid group improves lipophilicity (logP ~1.8 vs. ~0.5 for the acid), making it more suitable for membrane permeability in drug design .

Derivatives with Modified Backbones

  • 4-Chloro-2-methoxynicotinaldehyde (CAS 1008451-58-8):
    • Replaces the carboxylic acid with an aldehyde (-CHO) group, enabling use in condensation reactions (e.g., Schiff base formation). Molecular weight: 171.58 g/mol .
  • 6-Chloro-4-methoxynicotinic Acid Methyl Ester (CAS 84332-02-5):
    • Combines ester and methoxy groups, offering dual reactivity sites for further functionalization .

Biological Activity

4-Chloro-2-methoxynicotinic acid is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in relation to nicotinic receptors and its applications in drug discovery. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

This compound is a derivative of nicotinic acid, characterized by the presence of a chlorine atom at the 4-position and a methoxy group at the 2-position. This structural modification is believed to influence its interaction with biological targets.

The biological activity of this compound primarily involves its interaction with nicotinic acetylcholine receptors (nAChRs). These receptors are implicated in various physiological processes, including neurotransmission and muscle contraction. The compound acts as a partial agonist at certain nAChR subtypes, which influences neurotransmitter release and neuronal excitability.

Pharmacological Effects

Case Studies

  • Cytotoxicity Screening : In a study assessing the cytotoxic potential of various nicotinic acid derivatives, compounds similar to this compound were tested against human cancer cell lines. The results indicated significant cytotoxicity with IC50 values suggesting effective concentrations for therapeutic use .
  • Molecular Docking Studies : Molecular docking simulations have been employed to predict the binding affinity of this compound to nAChRs. These studies suggest that the compound can effectively bind to receptor sites, potentially modulating receptor activity and downstream signaling pathways .

Table 1: Biological Activity Overview

Activity TypeObservationsReference
AntioxidantReduced oxidative stress markers
CytotoxicityIC50 values indicating significant efficacy
AntimicrobialActivity against Gram-positive bacteria

Table 2: Cytotoxicity Against Cancer Cell Lines

CompoundCell LineIC50 (µM)
This compoundHCT-15TBD
Related Compound (5c)PC-30.068
SorafenibHCT-15TBD

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